Regioisomeric Scaffold Differentiation: 1-Benzazepin-2-one vs. 3-Benzazepin-2-one Core
The target compound is a 1-benzazepin-2-one (lactam carbonyl at position 2, nitrogen at position 1), structurally distinct from the 3-benzazepin-2-one scaffold (CAS 866135-96-8) which positions the carbonyl at position 2 but nitrogen at position 3 [1]. In the vasopressin antagonist field, 1-benzazepine derivatives such as OPC-41061 (tolvaptan) and OPC-21268 have demonstrated oral V2 receptor antagonism, whereas the 3-benzazepine scaffold is more commonly associated with dopamine receptor pharmacology [2]. This regioisomeric difference alters the spatial orientation of the N1 substituent relative to the fused benzene ring, which directly impacts target protein binding pocket complementarity.
| Evidence Dimension | Scaffold regioisomerism and associated pharmacological class |
|---|---|
| Target Compound Data | 1-Benzazepin-2-one core (N at position 1, C=O at position 2); associated with vasopressin receptor antagonist pharmacophore [1] |
| Comparator Or Baseline | 3-Benzazepin-2-one core (N at position 3, C=O at position 2; e.g., CAS 866135-96-8); associated with dopamine receptor ligand pharmacophore [2] |
| Quantified Difference | Distinct pharmacological target class assignment based on scaffold regiochemistry; no direct head-to-head binding data available for this specific compound |
| Conditions | Literature inference from benzazepine patent and medicinal chemistry reviews covering 1-benzazepine (vasopressin antagonists) vs. 3-benzazepine (dopamine ligands) series |
Why This Matters
Procurement of the 1-benzazepin-2-one regioisomer rather than a 3-benzazepin-2-one determines which receptor class the compound is structurally predisposed to engage, making scaffold verification essential for target-directed research programs.
- [1] Kondo K, Ogawa H, Yamashita H, et al. 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. Bioorg Med Chem. 1999;7:1743-1754. View Source
- [2] Namballa HK, Alberts I, Sarker A, Harding WW, Giri R. Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenylbenzazepines. Bioorg Med Chem Lett. 2020;30:127305. View Source
